2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid
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Overview
Description
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a complex structure with a dioxolane ring and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-nitrobenzyl alcohol, which undergoes oxidation in the presence of pyridinium chlorochromate in dichloromethane to yield 4-chloro-2-nitrobenzaldehyde . This intermediate is then reacted with ethylene glycol to form the dioxolane ring. Finally, the resulting compound is treated with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-chloro-2-aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Corresponding diols and carboxylic acids.
Scientific Research Applications
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dioxolane ring can also participate in binding interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the dioxolane ring and acetic acid moiety.
4-Chloro-2-nitroaniline: Similar nitrobenzyl structure but with an amine group instead of the dioxolane ring.
Uniqueness
2-(2-(4-Chloro-2-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to the presence of both the dioxolane ring and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO6 |
---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-[2-[(4-chloro-2-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H12ClNO6/c13-9-2-1-8(10(5-9)14(17)18)6-12(7-11(15)16)19-3-4-20-12/h1-2,5H,3-4,6-7H2,(H,15,16) |
InChI Key |
SJSGAYIKCNMNRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=C(C=C(C=C2)Cl)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
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